3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
WRXLSOHSTGZKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)I)Cl |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 3 4 Chlorophenyl 4 Iodo 1h Pyrazole
Reactivity of the Iodo-Substituent at C4
The iodine atom at the C4 position of the pyrazole (B372694) ring is the primary site of reactivity, making it a key intermediate in the synthesis of more complex molecules. The C-I bond is susceptible to cleavage and subsequent bond formation with a variety of coupling partners under the influence of transition metal catalysts. This reactivity is fundamental to its application in medicinal chemistry and materials science for the construction of novel molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-(4-chlorophenyl)-4-iodo-1H-pyrazole is an excellent substrate for these transformations. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions. libretexts.org These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyrazoles.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is employed to introduce aryl, heteroaryl, or vinyl groups at the C4 position. libretexts.org The reaction is typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable ligand and a base. nih.gov
Studies have shown that iodo-substituted pyrazoles are generally more reactive than their bromo or chloro counterparts in Suzuki-Miyaura couplings, although they can sometimes be more prone to dehalogenation as a side reaction. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling. rsc.org The reaction has been successfully applied to the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, which are valuable building blocks for medicinal chemistry. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Iodopyrazoles
| Pyrazole Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
| 4-Iodo-1H-pyrazole derivative | Arylboronic acid | XPhos Pd G2 | 4-Aryl-1H-pyrazole derivative | High | rsc.org |
| Dihalogenated pyridine (B92270) | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Arylated pyridine | - | nih.gov |
This table is illustrative and specific yields for this compound may vary depending on the specific reaction conditions and coupling partners.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is particularly valuable for the synthesis of alkynyl-substituted pyrazoles from this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The Sonogashira coupling of iodopyrazoles has been shown to be an efficient process. arkat-usa.orgresearchgate.net For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been successfully coupled with phenylacetylene (B144264) in good yields. researchgate.net The resulting 4-(phenylethynyl)pyrazoles can serve as precursors for the synthesis of other heterocyclic systems. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain applications to avoid issues associated with copper catalysis. nih.gov
Table 2: Sonogashira Coupling of an Iodopyrazole Derivative
| Iodopyrazole Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 62.5 |
This data is for a related iodopyrazole and illustrates the general reactivity. Yields for this compound would require specific experimental data.
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction can be utilized to introduce alkenyl substituents at the C4 position of this compound. The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org
Research has demonstrated the successful application of the Heck-Mizoroki reaction with 1-protected-4-iodo-1H-pyrazoles and various alkenes, resulting in the corresponding 4-alkenyl-1H-pyrazoles. clockss.org The choice of the protecting group on the pyrazole nitrogen, the ligand, and the specific alkene are important factors influencing the reaction's outcome. clockss.org For example, a trityl protecting group and triethoxyphosphine as a ligand were found to be effective for this transformation. clockss.org
While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, represents another potential avenue for the functionalization of this compound. This method is known for its high functional group tolerance. Specific studies on the Negishi coupling of this compound are not prevalent in the searched literature, but the general principles of palladium-catalyzed cross-coupling suggest its feasibility.
Copper-Catalyzed C-N Coupling Reactions
In addition to palladium-catalyzed reactions, copper-catalyzed C-N coupling reactions are also a viable method for the functionalization of 4-iodopyrazoles. These reactions, often referred to as Ullmann-type couplings, allow for the formation of a bond between the C4 position of the pyrazole and a nitrogen-containing nucleophile, such as an amine.
Studies have shown that copper(I) iodide (CuI) can effectively mediate the C-N coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen. mdpi.com This provides a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination, which is more effective for aryl- or alkylamines lacking a β-hydrogen. mdpi.com These copper-catalyzed methods expand the toolbox for creating diverse C4-aminated pyrazole derivatives.
Copper-Catalyzed C-O Coupling Reactions (e.g., Alkoxylation)
The iodine atom at the C-4 position of the pyrazole ring is susceptible to substitution reactions, particularly those catalyzed by transition metals. Copper-catalyzed C-O coupling reactions, a type of Ullmann condensation, provide an effective method for introducing alkoxy groups at this position.
Research has demonstrated the successful direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols using a copper(I) iodide (CuI) catalyst. nih.gov Optimal conditions for this transformation often involve the use of a base, such as potassium t-butoxide, and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, with the reaction being carried out at elevated temperatures, sometimes under microwave irradiation to shorten reaction times. nih.gov This method allows for the synthesis of a range of 4-alkoxy-1H-pyrazoles. nih.gov
Table 1: Examples of Copper-Catalyzed Alkoxylation of Iodopyrazoles
| Iodopyrazole Reactant | Alcohol | Product | Catalyst System | Yield (%) | Reference |
|---|
It is important to note that the success of these reactions can be influenced by the nature of the substituent on the pyrazole nitrogen. For instance, N-unprotected iodopyrazoles may not undergo the desired C-O coupling reaction with certain alcohols under the same conditions. nih.gov
Reactivity of the 4-Chlorophenyl Substituent
The 4-chlorophenyl group attached to the pyrazole ring also presents opportunities for further chemical modification.
The specific conditions and the choice of electrophile will determine the outcome of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The presence of the pyrazole ring may also influence the regioselectivity of these substitutions.
The chlorine atom on the phenyl ring can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. More commonly, the chloro-substituent is retained, and other functional groups are introduced or modified on the phenyl ring through various synthetic strategies.
Reactivity at the Pyrazole Nitrogen Atoms (N1)
The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type proton donor and the other a pyridine-type proton acceptor. mdpi.com The N-H proton is acidic and can be removed by a base, allowing for subsequent reactions at the N1 position.
N-alkylation is a common transformation for pyrazoles, and various methods have been developed to achieve this. semanticscholar.org A general approach involves the deprotonation of the pyrazole N-H with a base, followed by the addition of an alkylating agent, such as an alkyl halide. semanticscholar.org
Alternative methods for N-alkylation include acid-catalyzed reactions with trichloroacetimidate (B1259523) electrophiles, which can provide good yields of N-alkyl pyrazoles under milder conditions than traditional methods requiring strong bases. semanticscholar.org The choice of solvent and reaction temperature can be crucial for optimizing the yield and selectivity of these reactions. arkat-usa.org
Table 2: Methods for N-Alkylation of Pyrazoles
| Alkylating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Alkyl Halides | Base | N-Alkyl Pyrazole | semanticscholar.org |
| Trichloroacetimidates | Brønsted Acid | N-Alkyl Pyrazole | semanticscholar.org |
The introduction of an aryl group at the pyrazole nitrogen can be accomplished through N-arylation reactions. Copper-catalyzed Ullmann-type reactions are frequently employed for this purpose, coupling the pyrazole with an aryl halide, often an aryl iodide or bromide. organic-chemistry.org These reactions typically require a copper catalyst, a ligand, and a base. organic-chemistry.orgrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for the N-arylation of pyrazoles. researchgate.net These methods often exhibit broad functional group tolerance and can be applied to a wide range of aryl halides and pyrazole derivatives. organic-chemistry.org Catalyst systems can be heterogeneous, allowing for easier separation and recycling. researchgate.net
Other Derivatization Pathways
Beyond the well-established palladium-catalyzed carbon-carbon bond-forming reactions, the 4-iodo substituent of this compound serves as a versatile handle for a range of other important chemical transformations. These alternative pathways enable the introduction of heteroatoms and various functional groups, significantly broadening the scope of accessible derivatives.
Copper-Catalyzed Cross-Coupling Reactions (Ullmann-Type Reactions)
The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, provides a classic and effective method for forming carbon-heteroatom bonds. wikipedia.org This methodology is particularly useful for the arylation of O-, N-, and S-nucleophiles.
C-O Coupling: The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols can be achieved through a copper(I) iodide (CuI)-catalyzed coupling protocol. nih.gov This reaction is typically performed in the presence of a base, such as potassium t-butoxide, and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, often under microwave irradiation to accelerate the reaction. nih.gov This method allows for the synthesis of a range of 4-alkoxy-3-(4-chlorophenyl)-1H-pyrazoles, which are of interest for their potential biological activities. The reaction conditions for the C-O coupling of related 4-iodopyrazoles are summarized in the table below.
Table 1: Representative Conditions for Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols
| Entry | Alcohol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Methanol (B129727) | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | Methanol | 130 (MW) | 85 |
| 2 | Ethanol | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | Ethanol | 130 (MW) | 88 |
| 3 | Isopropanol | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | Isopropanol | 130 (MW) | 75 |
| 4 | Benzyl alcohol | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | t-BuOK (2 equiv) | Toluene | 130 (MW) | 92 |
Data is based on reactions of N-protected 4-iodopyrazoles as reported in the literature and is illustrative for the derivatization of this compound.
C-N Coupling (Goldberg Reaction): Analogous to the C-O coupling, the copper-catalyzed reaction of aryl halides with amines, known as the Goldberg reaction, can be employed to synthesize 4-amino-3-(4-chlorophenyl)-1H-pyrazole derivatives. wikipedia.org These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling. This method provides an alternative to the more modern palladium-catalyzed Buchwald-Hartwig amination.
C-S Coupling: The formation of aryl thioethers from aryl halides and thiols can also be accomplished using copper catalysis. This pathway would allow for the synthesis of 4-(arylthio)- or 4-(alkylthio)-3-(4-chlorophenyl)-1H-pyrazoles, which are valuable intermediates and potential bioactive molecules.
Metal-Halogen Exchange
The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is typically achieved using organolithium reagents (e.g., n-butyllithium or t-butyllithium) or by forming a Grignard reagent.
The resulting 3-(4-chlorophenyl)-1H-pyrazol-4-yl-lithium or -magnesium species is a powerful nucleophile that can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at the 4-position of the pyrazole ring, as exemplified by the reactions of a related N-protected 4-iodopyrazole (B32481). arkat-usa.org
Table 2: Potential Derivatizations via Metal-Halogen Exchange
| Entry | Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group at C-4 |
| 1 | n-BuLi or i-PrMgBr | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |
| 2 | n-BuLi or i-PrMgBr | CO₂ | -COOH (Carboxyl) |
| 3 | n-BuLi or i-PrMgBr | R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |
| 4 | n-BuLi or i-PrMgBr | R₂C=O (Ketone) | -C(OH)R₂ (Tertiary alcohol) |
| 5 | n-BuLi or i-PrMgBr | R-Br (Alkyl halide) | -R (Alkyl) |
| 6 | n-BuLi or i-PrMgBr | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
This table illustrates potential transformations based on the known reactivity of organolithium and Grignard reagents.
Directed Lithiation
In addition to reactions at the C-4 position, derivatization can also be achieved at other sites on the pyrazole ring through directed lithiation. For instance, treatment of 1-(4-chlorophenyl)pyrazole with n-butyllithium at low temperatures can lead to the deprotonation at the C-5 position, which is adjacent to the pyrazole nitrogen. evitachem.com Quenching of the resulting lithiated species with an electrophile, such as iodine, can introduce a substituent at this position. evitachem.com This method offers a regioselective route to 5-substituted-3-(4-chlorophenyl)-1H-pyrazole derivatives.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For substituted pyrazoles, these calculations elucidate properties ranging from electronic distribution to the thermodynamics of reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules. mdpi.com For derivatives of pyrazole (B372694), DFT calculations, often using the B3LYP functional with various basis sets like 6-311G++(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.netresearchgate.net
Key aspects of the electronic structure that are typically analyzed include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govyoutube.comjoaquinbarroso.com For pyrazole derivatives, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net Typically, negative potential (often colored red or orange) is concentrated around electronegative atoms like nitrogen and oxygen, indicating sites prone to electrophilic attack. nih.gov Positive potential (blue) is usually found around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net This analysis is invaluable for predicting intermolecular interactions. nih.gov
A theoretical study on the related compound 5-(4-chlorophenyl)-1H-tetrazole using DFT at the B3LYP/6-311++G(d,p) level provided insights into its electronic properties, which can be analogous to the pyrazole system. The NBO analysis revealed significant stabilization energies from the interaction of lone pairs on nitrogen atoms with antibonding orbitals of the ring, highlighting the importance of electron delocalization for the molecule's stability. researchgate.net Similarly, DFT studies on other substituted pyrazoles have been used to correlate calculated electronic properties with experimental findings on their biological or material properties. nih.govfao.org
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical stability and reactivity nih.gov |
| Dipole Moment | ~ 2-4 Debye | Measures overall polarity of the molecule |
While specific Molecular Electron Density Theory (MEDT) studies on 3-(4-chlorophenyl)-4-iodo-1H-pyrazole are not prominent in the searched literature, this theoretical framework is highly relevant for understanding reactions involving pyrazoles, particularly cycloadditions. MEDT, proposed as a successor to the Frontier Molecular Orbital (FMO) theory, posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity.
For pyrazole synthesis, which often involves [3+2] cycloaddition reactions, MEDT can be applied to:
Analyze the global and local conceptual DFT reactivity indices, such as the electronic chemical potential, hardness, and electrophilicity, of the reactants.
Study the reaction mechanism by locating transition states and intermediates along the reaction coordinate. A DFT study on the cycloaddition of nitrile oxides with allylated pyrazoles used this approach to confirm a one-step mechanism and explain the observed regioselectivity by analyzing activation energies. acs.org
Characterize the nature of bond formation by analyzing the topology of the electron localization function (ELF) at different points along the reaction pathway.
MEDT provides a powerful lens for interpreting the electronic activity during a chemical reaction, offering a detailed understanding of why certain products are formed preferentially.
Analysis of Molecular Structure and Conformation
Computational chemistry, particularly using DFT methods, is a powerful tool for determining the three-dimensional structure and conformational preferences of molecules. mdpi.com For this compound, computational modeling can predict key structural parameters that govern its physical and chemical properties.
The analysis typically involves:
Geometry Optimization: The starting point is to find the lowest energy structure (the global minimum) of the molecule. This provides optimized bond lengths, bond angles, and dihedral angles. For substituted pyrazoles, a key parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl substituent, which determines the degree of coplanarity and potential for π-conjugation between the rings. Studies on similar bi-aryl systems often show a non-planar (twisted) conformation to be the most stable due to the balance between steric hindrance and conjugative stabilization. acs.org
Conformational Analysis: For molecules with rotatable bonds, such as the C-C bond connecting the phenyl group to the pyrazole ring, a relaxed scan of the potential energy surface is performed. This involves systematically rotating the bond and calculating the energy at each step to identify the most stable conformers and the energy barriers between them.
In a study of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level were shown to accurately reproduce the geometric parameters obtained from X-ray crystallography, demonstrating the reliability of these computational methods. mdpi.com
Table 2: Predicted Structural Parameters for this compound Note: These are estimated values based on standard bond lengths and computational studies of similar structures. Specific experimental or calculated data for the title compound were not found.
| Parameter | Predicted Value Range | Description |
|---|---|---|
| C-I Bond Length | 2.05 - 2.15 Å | The length of the bond between the pyrazole carbon and iodine. |
| C-Cl Bond Length | 1.73 - 1.77 Å | The length of the bond between the phenyl carbon and chlorine. |
| N-N Bond Length | 1.35 - 1.40 Å | The length of the bond between the two nitrogen atoms in the pyrazole ring. |
| Dihedral Angle (Pyrazole-Phenyl) | 20° - 40° | The twist angle between the two ring systems. |
Tautomerism Studies of 1H-Pyrazoles and Their Halogenated Derivatives
Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For a 3-substituted-1H-pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted tautomers.
Computational studies are instrumental in understanding the factors that influence this equilibrium. By calculating the relative energies of the possible tautomers, researchers can predict the predominant form under various conditions. Key factors influencing tautomeric preference in pyrazoles include:
Substituent Effects: The electronic nature of the substituents on the pyrazole ring plays a crucial role. Electron-withdrawing groups tend to favor the tautomer where the N-H bond is on the nitrogen atom further away from the substituent. Conversely, electron-donating groups may favor the tautomer where the N-H is on the adjacent nitrogen. A study on 3(5)-disubstituted-1H-pyrazoles found that the preferred tautomer has the nitrogen with a lone pair closer to a more electron-withdrawing substituent. researchgate.net
Solvent Effects: The polarity of the solvent can significantly impact the relative stability of tautomers. Computational models can account for this by using continuum solvation models (like PCM). For instance, in 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, which can exist in tautomeric equilibrium with 1-phenyl-1H-pyrazol-3-ol, the ol-form exists as dimers in nonpolar solvents but as monomers in polar solvents like DMSO. researchgate.netresearchgate.net
Intramolecular and Intermolecular Hydrogen Bonding: The formation of hydrogen bonds can stabilize one tautomer over another. researchgate.net
For this compound, two primary annular tautomers would be expected: this compound and 5-(4-chlorophenyl)-4-iodo-1H-pyrazole. Computational analysis would involve optimizing the geometry of both tautomers and their corresponding transition state for proton transfer to determine the equilibrium constant and the energy barrier for interconversion.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for mapping out the detailed pathways of chemical reactions, providing insights into transition states and intermediates that are often transient and difficult to detect experimentally. For reactions involving this compound, such as electrophilic substitution, nucleophilic substitution, or cross-coupling reactions at the iodo-position, DFT calculations can be employed to:
Map the Potential Energy Surface (PES): By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.
Locate Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computational algorithms can locate these structures, which are characterized by having exactly one imaginary vibrational frequency. The energy of the TS determines the activation energy of the reaction.
Validate Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from a transition state structure to confirm that it correctly connects the desired reactants and products on the potential energy surface.
A DFT study on the reaction of 3-methylthio-4-cyano-pyrazole with iodomethane (B122720) examined two possible reaction pathways. By calculating the energies of all intermediates and transition states, the study concluded that the pathway involving initial hydrogen transfer was the dominant and more favorable reaction channel. researchgate.net This demonstrates how computational modeling can provide a clear and quantitative understanding of reaction mechanisms.
Prediction of Reactivity and Regioselectivity
One of the key applications of computational chemistry is the prediction of chemical reactivity and regioselectivity. For a multi-functional molecule like this compound, there are several potential sites for reaction. Computational methods can predict which site is most likely to react under specific conditions.
The primary tools for this analysis are derived from DFT calculations:
Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map visually identifies the nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The nitrogen atoms of the pyrazole ring are typically nucleophilic, while the C-I bond offers a site for reactions like cross-coupling. researchgate.netnih.gov
Fukui Functions and Local Softness: These are conceptual DFT descriptors that quantify the change in electron density at a particular point in a molecule upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic attack (where the Fukui function for electron addition is highest) and electrophilic attack (where the Fukui function for electron removal is highest).
Analysis of Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO can indicate where reactions are likely to occur. For an electrophilic attack, the reaction is favored at the atom(s) with the largest coefficient in the HOMO. For a nucleophilic attack, the site with the largest coefficient in the LUMO is preferred.
In a study on the synthesis of 3,4-diaryl-1H-pyrazoles via 1,3-dipolar cycloaddition, DFT calculations were used to analyze the transition states. The results correctly predicted the observed regioselectivity by showing that the transition state leading to the 3,4-diaryl product had the lowest activation energy. wisc.edu This highlights the predictive power of computational modeling in guiding synthetic efforts.
Advanced Applications in Organic Synthesis and Material Science
Utilization as a Building Block for Complex Heterocyclic Architectures
The presence of both a chloro-phenyl substituent and an iodine atom on the pyrazole (B372694) ring makes 3-(4-chlorophenyl)-4-iodo-1H-pyrazole a highly valuable precursor for the synthesis of more complex heterocyclic structures. evitachem.com The carbon-iodine bond is particularly amenable to various cross-coupling reactions, providing a strategic handle for molecular elaboration.
Annulation Reactions for Novel Ring Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for constructing polycyclic and fused heterocyclic systems. The 4-iodo position of the pyrazole core is a key site for such transformations. For instance, intramolecular C-N cross-coupling reactions can be employed to synthesize substituted pyrazolo[4,3-b]pyridines. rsc.org This type of reaction capitalizes on the reactivity of the C-I bond to forge a new carbon-nitrogen bond, leading to the annulation of a pyridine (B92270) ring onto the pyrazole framework.
Synthesis of Fused Ring Systems from Halogenated Pyrazoles (e.g., Indazoles)
Halogenated pyrazoles, including this compound, are instrumental in the synthesis of various fused ring systems, such as indazoles. While direct synthesis of indazoles from this specific compound is a specialized area of research, the general principle involves leveraging the halogen substituent for ring-closing reactions. For example, substituted 1H-pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles and 1,3-dicarbonyl compounds. nih.gov The strategic placement of functional groups allows for subsequent cyclization to form the desired fused system. The reactivity of the C-I bond in this compound makes it a prime candidate for such synthetic strategies, enabling the construction of diverse pyrazole-fused heterocycles. nih.gov
Ligand Design in Metal Catalysis
Pyrazole derivatives are widely recognized for their ability to act as ligands in transition metal-catalyzed reactions. arkat-usa.org The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. The this compound scaffold offers a unique platform for ligand design.
The presence of the 4-iodo substituent provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of various coordinating groups. This modularity enables the synthesis of a library of ligands with diverse properties, which can then be screened for optimal performance in specific catalytic transformations. For instance, palladium- or copper-catalyzed C-N coupling reactions at the C-4 position of pyrazoles have been reported, demonstrating the feasibility of introducing nitrogen-based functionalities that can enhance ligand-metal interactions. mdpi.com
Role in the Development of Functional Materials (Excluding Specific Clinical Applications)
The unique electronic and structural properties of pyrazole-containing molecules make them attractive candidates for the development of novel functional materials. The incorporation of the this compound unit into larger molecular or polymeric structures can impart specific functionalities.
The aromatic nature of the pyrazole ring, combined with the electron-withdrawing effects of the chlorophenyl and iodo substituents, can influence the electronic properties of materials, such as their fluorescence and charge transport characteristics. For instance, pyrazolopyridopyridazine diones have been shown to exhibit strong fluorescence, with the emission properties being sensitive to the substituents on the pyrazole ring. nih.gov While direct applications of this compound in this specific context are still under investigation, its potential as a building block for creating new organic light-emitting diode (OLED) materials and other functional organic materials is an active area of research. arkat-usa.org The ability to modify the 4-iodo position allows for the tuning of the material's properties, opening up possibilities for applications in electronics and photonics.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenols under basic conditions (e.g., K₂CO₃) to form substituted pyrazoles . For iodination, direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., nitro or methyl) is common. Solvent choice (e.g., DMF or THF) and temperature (50–100°C) critically affect regioselectivity and yield. Purification via column chromatography or recrystallization is recommended .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- FT-IR spectroscopy : To identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) and pyrazole ring vibrations .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm and pyrazole protons at δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., monoclinic systems with specific lattice parameters) .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS or HRMS) .
Q. How should researchers safely handle and store this compound in academic labs?
- Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and work in a fume hood due to potential toxicity .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Disposal : Follow institutional guidelines for halogenated waste; incineration with scrubbers is recommended .
Advanced Research Questions
Q. How can low yields in the iodination step of pyrazole derivatives be addressed?
Low yields often arise from incomplete substitution or side reactions. Strategies include:
- Catalyst optimization : Use CuI or Pd catalysts to enhance iodination efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction kinetics .
- Temperature control : Gradual heating (e.g., 60°C for 12–24 hours) reduces decomposition .
- Protecting groups : Introduce temporary groups (e.g., tert-butyl) to direct iodination and prevent unwanted side products .
Q. What strategies resolve contradictions in spectral data for pyrazole derivatives?
Discrepancies in NMR/IR/X-ray data may arise from polymorphism or solvent effects. Solutions include:
- Crystallographic validation : Compare experimental X-ray structures with computational models (e.g., DFT) .
- Dynamic NMR studies : Assess temperature-dependent shifts to identify conformational changes .
- Batch reproducibility : Ensure consistent synthetic conditions (e.g., drying solvents, inert atmosphere) .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Screen derivatives against target proteins (e.g., carbonic anhydrase or cyclooxygenase) to predict binding affinity .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing iodine) with biological activity (e.g., anti-inflammatory or anticancer properties) .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for improved solubility) .
Q. What are the challenges in scaling up pyrazole synthesis, and how can they be mitigated?
Q. How do steric and electronic effects of the 4-iodo substituent influence reactivity in cross-coupling reactions?
- Steric hindrance : The bulky iodine atom may slow Suzuki-Miyaura couplings but can stabilize intermediates in Ullmann reactions .
- Electronic effects : Iodo groups act as directing groups in C-H activation, enabling regioselective functionalization .
- Comparative studies : Replace iodine with bromine/chlorine to assess electronic contributions to reaction rates .
Methodological Guidance
9. Designing experiments to assess the stability of this compound under varying conditions:
- Thermal stability : Use TGA/DSC to determine decomposition temperatures .
- Photostability : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 48 hours .
10. Optimizing reaction conditions for regioselective synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
